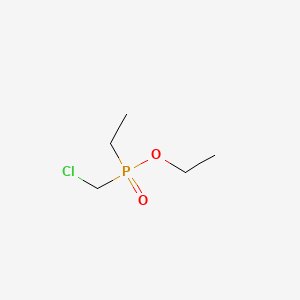

Ethyl (chloromethylethyl phosphinate

Beschreibung

Historical Context and Evolution of Organophosphorus Compound Research

The journey into organophosphorus chemistry began in the early 19th century. One of the earliest significant moments was the synthesis of tetraethyl pyrophosphate (TEPP) in 1854 by Philippe de Clermont. Initially, its potent biological effects were unknown. It wasn't until the 1930s and 1940s, through the work of German scientist Gerhard Schrader and his team, that the powerful cholinesterase-inhibiting properties of certain organophosphorus compounds were discovered, leading to their development as both insecticides and nerve agents.

The period following World War II saw a rapid expansion in organophosphorus chemistry research. This era was marked by the development of a vast number of compounds with diverse applications. The Michaelis–Arbuzov reaction became a cornerstone method for creating the crucial phosphorus-carbon bond found in many of these substances, including phosphonates and phosphinates. This period laid the groundwork for the synthesis of countless new organophosphorus molecules with tailored properties.

Classification and Structural Diversity within Organophosphorus Chemistry

Organophosphorus compounds are broadly classified based on the oxidation state of the phosphorus atom, with phosphorus(V) and phosphorus(III) derivatives being the most common. proquest.com These classifications are further broken down into several families based on the groups attached to the phosphorus center.

The main categories include:

Phosphates (O=P(OR)₃) : Esters of phosphoric acid. tandfonline.com

Phosphonates (R-PO(OR')₂) : Characterized by one direct phosphorus-carbon (P-C) bond. orgsyn.org

Phosphinates (R₂P(=O)(OR')) : Distinguished by having two P-C bonds. proquest.com

Ethyl (chloromethyl)ethylphosphinate belongs to the phosphinate family. Its structure features a central phosphorus atom double-bonded to an oxygen atom, single-bonded to an ethoxy group (-OCH₂CH₃), an ethyl group (-CH₂CH₃), and a chloromethyl group (-CH₂Cl). This specific arrangement of two P-C bonds and one P-O-C linkage defines its classification as a phosphinate ester.

Table 1: Classification of Major Organophosphorus(V) Compounds

| Class | General Formula | Number of P-C Bonds | Number of P-O-C Bonds | Example |

| Phosphate (B84403) Ester | O=P(OR)₃ | 0 | 3 | Triethyl phosphate |

| Phosphonate (B1237965) Ester | R'PO(OR)₂ | 1 | 2 | Diethyl ethylphosphonate |

| Phosphinate Ester | R'R''P(O)OR | 2 | 1 | Ethyl (chloromethyl)ethylphosphinate |

| Phosphine (B1218219) Oxide | R₃P=O | 3 | 0 | Triphenylphosphine oxide |

Fundamental Chemical Significance of Phosphinate Linkages

The defining feature of phosphinates is the presence of two phosphorus-carbon (P-C) bonds and a phosphoryl (P=O) group. The P-C bond is notably stable, particularly against hydrolysis, when compared to the phosphorus-oxygen-carbon (P-O-C) bond found in phosphates. acs.org This stability is a key reason why phosphonate and phosphinate groups are sometimes used as stable bioisosteres for phosphate groups in medicinal chemistry. orgsyn.org

The phosphoryl group is highly polar, and the oxygen atom is a strong hydrogen bond acceptor, which can influence the solubility and interaction of the molecule with other substances. smolecule.com In a compound like Ethyl (chloromethyl)ethylphosphinate, the presence of the reactive chloromethyl group adds another layer of chemical significance. The carbon-chlorine bond is susceptible to nucleophilic substitution reactions, allowing the chloromethyl group to serve as a reactive handle for synthesizing more complex molecules. mdpi.com Studies on related compounds, such as diethyl alkyl-, chloromethyl- and dichloromethylphosphonates, have shown that the presence of electron-withdrawing chloromethyl groups can increase the rate of hydrolysis at the ester linkage. rsc.org

Overview of Research Trajectories in Phosphinate Synthesis and Reactivity

Historically, the synthesis of many organophosphorus compounds, including precursors for phosphinates, has relied heavily on phosphorus trichloride (B1173362) (PCl₃) as a key starting material. google.com However, due to safety and sustainability concerns associated with chlorine-based chemistry, modern research has focused on developing alternative synthetic routes. google.combldpharm.com

Current research trajectories in phosphinate synthesis include:

Transition Metal-Catalyzed Reactions : Methods like cross-coupling and hydrophosphinylation are being explored to form P-C bonds more efficiently and with greater atomic economy. google.com

Use of Hypophosphites : H-phosphinates (hypophosphites) are being investigated as safer and more stable alternatives to PCl₃. google.combldpharm.com These compounds can be alkylated or undergo addition reactions across double and triple bonds to build the phosphinate framework. google.com

Mechanochemical Synthesis : To create cleaner and more efficient processes, researchers are exploring solvent-free or low-solvent methods like mechanochemical synthesis for producing metal phosphonates and phosphinates. nih.gov

The reactivity of phosphinates is also a major area of study. Research into their hydrolysis under both acidic and basic conditions is crucial for understanding their stability and for the synthesis of phosphinic acids. proquest.comrsc.org Phosphinic acids themselves are valuable intermediates and can exhibit biological activity. The development of porous materials, such as metal-organic frameworks (MOFs), has also opened new avenues for phosphinate chemistry, with phosphinic acids being used as linkers to create materials with potential applications in catalysis and gas separation. nih.gov

Structure

3D Structure

Eigenschaften

CAS-Nummer |

24327-58-0 |

|---|---|

Molekularformel |

C5H12ClO2P |

Molekulargewicht |

170.57 g/mol |

IUPAC-Name |

1-[chloromethyl(ethyl)phosphoryl]oxyethane |

InChI |

InChI=1S/C5H12ClO2P/c1-3-8-9(7,4-2)5-6/h3-5H2,1-2H3 |

InChI-Schlüssel |

GUIXKMXXWADAJM-UHFFFAOYSA-N |

Kanonische SMILES |

CCOP(=O)(CC)CCl |

Herkunft des Produkts |

United States |

Reaction Mechanisms and Kinetics of Phosphinate Transformations

Mechanistic Pathways of Phosphinate Esterification

Phosphinate esters are typically synthesized from phosphinic acids or their derivatives. The direct esterification of a phosphinic acid, such as (chloromethyl)ethylphosphinic acid, with an alcohol like ethanol (B145695) generally requires activation of the phosphinic acid or harsh conditions.

A common approach involves the conversion of the phosphinic acid to a more reactive species, such as a phosphinic chloride, by treatment with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride). The resulting phosphinic chloride is a highly electrophilic intermediate. The mechanism then proceeds via a nucleophilic attack by the alcohol (ethanol) on the phosphorus center. This is typically a bimolecular nucleophilic substitution (SN2-type) reaction at the phosphorus atom.

The reaction proceeds through a trigonal bipyramidal transition state where the incoming alcohol and the leaving chloride ion occupy apical positions. The subsequent departure of the chloride ion yields the protonated phosphinate ester, which is then deprotonated to give the final product.

Alternative esterification methods, particularly for phosphonic acids, have been developed using reagents like orthoesters. These reactions are proposed to proceed through key intermediates that irreversibly transform, driving the reaction forward. nih.gov While detailed mechanistic studies for phosphinate esterification using such reagents are less common, analogous pathways may be inferred.

Nucleophilic and Electrophilic Reactions of the Phosphinate Moiety

The phosphinate functional group, R¹R²P(O)OR³, exhibits a dual reactivity profile, susceptible to both nucleophilic and electrophilic attack.

Nucleophilic Reactions: The phosphorus atom in a phosphinate ester is electrophilic due to the electron-withdrawing effect of the phosphoryl oxygen and the alkoxy group. It is therefore a target for nucleophiles. Nucleophilic substitution at the phosphorus center is a fundamental reaction. acs.org These reactions are believed to proceed either through a concerted SN2-type mechanism involving a pentacoordinate transition state or via a stepwise mechanism involving a stable pentacoordinate intermediate (a phosphorane). researchgate.net The nature of the substituents, the nucleophile, and the leaving group determines the preferred pathway. For instance, the alkaline hydrolysis of phosphinate esters involves the attack of a hydroxide (B78521) ion on the phosphorus atom, leading to the cleavage of the P-OR bond. acs.orgnih.gov

Electrophilic Reactions: The phosphoryl oxygen of the phosphinate moiety possesses lone pairs of electrons and can act as a nucleophile or a Lewis base, reacting with electrophiles. Protonation or coordination to a Lewis acid at the phosphoryl oxygen activates the phosphorus center towards nucleophilic attack. While less common than reactions at the phosphorus center, electrophilic attack at the oxygen can be the initial step in certain acid-catalyzed reactions. Electrophilic reactions involving the trivalent tautomeric form of related H-phosphinates are well-established, where the phosphorus atom itself acts as the nucleophile. mdpi.com

Tautomerism in H-Phosphinates: Experimental and Computational Insights

H-phosphinates, which are precursors to phosphinate esters like Ethyl (chloromethyl)ethylphosphinate, exhibit a crucial prototropic tautomerism. They exist in an equilibrium between a tetracoordinated, pentavalent phosphorus oxide form (>P(O)H) and a tricoordinated, trivalent phosphinous acid form (>P-OH). This equilibrium is fundamental to their reactivity.

The tautomeric equilibrium between the pentavalent (P(V)) and trivalent (P(III)) forms has been investigated through both experimental and computational methods. Spectroscopic studies often show the equilibrium heavily favors the more stable tetracoordinated P(V) form. However, the reactivity of H-phosphinates often suggests the presence and involvement of the more nucleophilic trivalent P(III) tautomer. The interconversion between these two forms, while potentially having a high energy barrier for an uncatalyzed intramolecular process, can be facilitated by catalysts or intermolecular proton transfer mechanisms.

Computational studies, often employing Density Functional Theory (DFT), have been used to model the thermodynamics and kinetics of this tautomerism. These studies calculate the relative energies of the two tautomers and the transition states connecting them, providing insight into the equilibrium position and the mechanism of interconversion.

| Compound Type | Dominant Tautomer | Reactivity Characteristic |

| H-Phosphinates | Pentavalent (>P(O)H) | P(V) is more stable; P(III) is more nucleophilic and reactive. |

| Dialkyl H-phosphonates | Pentavalent (>P(O)H) | Equilibrium lies far to the P(V) side. |

| Diaryl H-phosphonates | Pentavalent (>P(O)H) | P(III) form is more accessible due to electronic effects. |

This interactive table summarizes the general tautomeric preferences for H-phosphinates and related compounds.

The position of the tautomeric equilibrium is highly sensitive to the electronic nature of the substituents attached to the phosphorus atom.

Electron-Withdrawing Groups (EWGs): Substituents that are strongly electron-withdrawing (e.g., trifluoromethyl or pentafluorophenyl groups) significantly stabilize the trivalent P(III) form. This is because EWGs decrease the electron density on the phosphorus atom, making the P(V)=O bond less stable and favoring the P(III)-OH form where the phosphorus has a lone pair.

Electron-Donating Groups (EDGs): Conversely, electron-donating substituents (e.g., alkyl groups) stabilize the pentavalent P(V) form. These groups increase the electron density at the phosphorus center, strengthening the P(V)=O double bond and shifting the equilibrium towards the tetracoordinated tautomer.

Quantum chemical computations have confirmed these trends, showing a clear correlation between the electronic properties of the substituents and the relative stability of the P(III) and P(V) tautomers.

| Substituent Type on Phosphorus | Effect on Equilibrium | Favored Tautomer |

| Electron-Donating (e.g., Alkyl) | Stabilizes P=O bond | Pentavalent (P(V)) |

| Electron-Withdrawing (e.g., CF₃, C₆F₅) | Destabilizes P=O bond | Trivalent (P(III)) |

This interactive table illustrates the influence of substituent electronic effects on the H-phosphinate tautomeric equilibrium.

Rearrangement Reactions Involving Phosphinate Groups

Phosphinates and related organophosphorus compounds can undergo various rearrangement reactions, often involving the migration of a group to or from the phosphorus atom. A notable example is the phosphonate-phosphinate rearrangement. This reaction involves the intramolecular migration of an alkyl or aryl group from an oxygen atom to the phosphorus atom, converting a phosphonate (B1237965) into a phosphinate. acs.org The driving force is often the formation of a more stable P-C bond at the expense of a P-O-C linkage, typically mediated by strong bases. acs.org

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-electron system. wikipedia.orglibretexts.org While the mdpi.commdpi.com-sigmatropic Cope and Claisen rearrangements are the most famous examples in carbon chemistry, analogous transformations are known in organophosphorus chemistry. numberanalytics.comimperial.ac.uklibretexts.org

A key example is the nih.govmdpi.com-sigmatropic rearrangement of allylic phosphinites (the P(III) tautomer of an H-phosphinate ester). rsc.orgwikipedia.org In this reaction, an allyl group attached to a P(III) atom via an oxygen or nitrogen atom undergoes a concerted rearrangement. The reaction proceeds through a five-membered cyclic transition state, resulting in the migration of the allyl group from the heteroatom to the phosphorus atom and the formation of a P=O or P=N bond. This transformation is highly stereoselective and provides a powerful method for creating chiral phosphine (B1218219) oxides or related compounds. rsc.org Although this reaction starts from a P(III) species (a phosphinite), it produces a P(V) product (a phosphine oxide), which is structurally related to phosphinates.

Enzyme-Catalyzed Phosphono Migration Mechanisms

A significant discovery in the study of phosphinate transformations is the elucidation of enzyme-catalyzed phosphono migration. Research has focused on the (S)-2-hydroxypropylphosphonate ((S)-2-HPP) epoxidase (HppE), a mononuclear non-heme iron-dependent enzyme. nih.govnih.gov While HppE typically catalyzes a dehydrogenation reaction to convert (S)-2-HPP into the antibiotic fosfomycin, it exhibits remarkable catalytic versatility with alternative substrates. mit.eduresearchgate.net

When presented with the alternative substrate (R)-1-hydroxypropylphosphonate ((R)-1-HPP), HppE catalyzes a biologically unprecedented 1,2-phosphono migration to produce an aldehyde product. nih.govnih.govnih.gov This transformation is distinct from the typical oxygenation reactions catalyzed by this class of enzymes, which usually proceed through substrate radical intermediates. nih.govmit.edu

Mechanistic studies involving substrate analogues, model reactions, and density functional theory calculations provide compelling evidence that this 1,2-phosphono migration proceeds through an intermediary carbocation. nih.govmit.edunih.govnih.gov The proposed mechanism involves the formation of a substrate-derived cation intermediate within the enzyme's catalytic cycle. nih.govmit.edu The ability of HppE to catalyze such distinct reactions based on the substrate's regio- and stereochemical properties has been given a structural basis through X-ray crystallography. nih.gov This discovery of a carbocation-mediated phosphono migration represents a new paradigm for the enzymatic construction and cleavage of carbon-phosphorus (C-P) bonds in nature. nih.govnih.gov

Kinetics and Reaction Rate Determinations for Phosphinate Systems

The study of chemical kinetics is crucial for understanding the rates of phosphinate transformations. e3s-conferences.org Reaction rates are determined by measuring the change in concentration of reactants or products over time under controlled conditions, such as temperature, pressure, and reactant concentrations. e3s-conferences.org For phosphinate systems, hydrolysis is a frequently studied reaction that provides insight into kinetic behavior.

The hydrolysis of phosphinates can be catalyzed by either acids or bases, and the reaction rates are significantly influenced by both polar and steric effects. nih.gov For instance, in the alkaline hydrolysis of a series of ethyl phosphinates, an increase in steric hindrance around the phosphorus center was found to significantly decrease the reaction rate. nih.gov Conversely, acid-catalyzed hydrolysis appears to be less sensitive to these effects. nih.gov

Kinetic studies often determine pseudo-first-order rate constants, particularly when one reactant (like water in hydrolysis) is in large excess. researchgate.net The mechanisms of these reactions can be complex, with common pathways including the AAc2 mechanism, which involves P-O bond cleavage, and the less common AAl1 mechanism, which involves C-O bond cleavage. nih.gov By comparing the rate constants of different phosphinate esters under various conditions, researchers can elucidate reaction mechanisms and quantify the influence of molecular structure on reactivity.

Below is a table summarizing the relative rate constants for the alkaline hydrolysis of various phosphinate esters, demonstrating the impact of steric hindrance on the reaction rate.

| Phosphinate Ester | Relative Rate Constant | Temperature (°C) |

|---|---|---|

| Ethyl diethylphosphinate | 260 | 70 |

| Ethyl diisopropylphosphinate | 41 | 120 |

| Ethyl di-tert-butylphosphinate | 0.08 | 120 |

Data sourced from a study on the alkaline hydrolysis of ethyl phosphinates, illustrating that increased steric bulk significantly reduces the reaction rate. nih.gov

Studies of Reaction Intermediates in Phosphinate Chemistry

Identifying reaction intermediates is fundamental to understanding the detailed pathway of a chemical transformation. eurekalert.orgyoutube.com In phosphinate and related H-phosphonate chemistry, various transient species have been identified through spectroscopic methods, particularly ³¹P NMR spectroscopy.

In the synthesis of H-phosphonate diesters, which is a key step in oligonucleotide synthesis, several reactive intermediates have been characterized. rsc.orgresearchgate.net When acyl chlorides are used as coupling agents, H-phosphono-acyl mixed anhydrides are formed as the main reactive intermediates. tandfonline.com Other identified intermediates in these coupling reactions include H-pyrophosphonates and, in the absence of a base, species like bis diethyl pyro-di-H-phosphonate. researchgate.nettandfonline.comrsc.org The formation of these intermediates is often the rate-determining step, and their subsequent reaction with an alcohol yields the desired phosphinate or H-phosphonate diester product. tandfonline.com

In the context of enzymatic reactions, the HppE-catalyzed 1,2-phosphono migration provides a clear example of a well-studied reaction intermediate. nih.gov Extensive mechanistic studies have provided strong evidence for the formation of a short-lived carbocation intermediate. researchgate.netnih.govnih.gov The generation and stabilization of this carbocation within the enzyme's active site are crucial for facilitating the rearrangement of the phosphono group. The study of such intermediates is essential for a complete understanding of reaction mechanisms in both synthetic and biological phosphinate chemistry. eurekalert.org

Structural Elucidation and Advanced Spectroscopic Characterization of Phosphinates

Nuclear Magnetic Resonance Spectroscopy for Phosphorus-Containing Compounds (¹H, ¹³C, ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organophosphorus compounds in solution. The presence of the magnetically active ³¹P nucleus (100% natural abundance, spin I = ½) provides a direct observational window into the electronic environment of the phosphorus center and allows for the mapping of its connectivity through spin-spin coupling with other nuclei like ¹H and ¹³C.

The NMR spectrum of Ethyl (chloromethyl)ethylphosphinate is predicted to exhibit distinct signals for each unique nucleus, with chemical shifts (δ) and coupling constants (J) characteristic of its structure.

³¹P NMR: The ³¹P chemical shift is highly sensitive to the nature of the substituents on the phosphorus atom. For phosphinates, these shifts typically appear in a specific region of the spectrum. Based on data for similar phosphinates like ethyl diethylphosphinate, the ³¹P signal for Ethyl (chloromethyl)ethylphosphinate is expected in the range of +50 to +60 ppm.

¹H NMR: The proton NMR spectrum will show signals for the three distinct alkyl groups: the P-ethyl group, the P-chloromethyl group, and the O-ethyl group. Each signal's multiplicity will be affected by coupling to neighboring protons and to the phosphorus nucleus (JHP).

¹³C NMR: The carbon NMR spectrum will display five distinct signals. The chemical shifts will be influenced by the electronegativity of adjacent atoms (O, Cl, P), and the signals for carbons directly bonded to or near the phosphorus atom will be split into doublets due to ¹³C-¹³¹P coupling (JCP). One-bond P-C coupling constants (¹JCP) are typically large.

Predicted NMR Spectroscopic Data for Ethyl (chloromethyl)ethylphosphinate

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) |

|---|---|---|---|

| ³¹P | P | +50 – +60 | Singlet (proton decoupled) |

| ¹H | P-CH₂-CH₃ | 1.8 – 2.2 | dq, JHH ≈ 7.6, ²JHP ≈ 14-18 |

| P-CH₂-CH₃ | 1.1 – 1.4 | dt, JHH ≈ 7.6, ³JHP ≈ 18-22 | |

| P-CH₂Cl | 3.5 – 3.9 | d, ²JHP ≈ 8-12 | |

| O-CH₂-CH₃ | 4.0 – 4.3 | dq, JHH ≈ 7.1, ³JHP ≈ 6-8 | |

| O-CH₂-CH₃ | 1.2 – 1.5 | t, JHH ≈ 7.1 | |

| ¹³C | P-CH₂-CH₃ | 18 – 25 | d, ¹JCP ≈ 70-80 |

| P-CH₂-CH₃ | 5 – 8 | d, ²JCP ≈ 4-6 | |

| P-CH₂Cl | 30 – 38 | d, ¹JCP ≈ 85-95 | |

| O-CH₂-CH₃ | 60 – 64 | d, ²JCP ≈ 6-8 | |

| O-CH₂-CH₃ | 15 – 18 | d, ³JCP ≈ 5-7 |

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals and confirming the molecular framework by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would confirm proton-proton couplings within each alkyl chain. For instance, a cross-peak would be observed between the methylene (P-CH₂) and methyl (CH₃) protons of the P-ethyl group, and similarly for the O-ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link the proton signals of the P-CH₂, P-CH₂Cl, and O-CH₂ groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between ¹H and ¹³C, which is crucial for establishing the connectivity across the phosphorus atom. Key expected correlations would include:

The protons of the P-CH₂-CH₃ group correlating to the P-CH₂Cl carbon.

The protons of the P-CH₂Cl group correlating to the P-CH₂-CH₃ carbon.

The protons of the ethoxy group (O-CH₂) correlating to the phosphorus-bonded carbons.

Crucially, correlations from the protons on the alpha-carbons (P-CH₂ and P-CH₂Cl) to the phosphorus atom could be observed in a ¹H-³¹P HMBC experiment, directly confirming the C-P bonds.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For Ethyl (chloromethyl)ethylphosphinate, the most prominent features in its vibrational spectra would be associated with the phosphoryl and alkoxy groups.

P=O Stretching: The phosphoryl group (P=O) exhibits a very strong absorption in the IR spectrum, typically in the range of 1200–1260 cm⁻¹ . This intense band is one of the most characteristic features of pentavalent phosphorus compounds. Its exact position can be influenced by the electronegativity of the substituents attached to the phosphorus atom.

P-O-C Linkages: The P-O-C (alkoxy) linkage gives rise to characteristic stretching vibrations. A strong, broad absorption is typically observed in the region of 1000–1050 cm⁻¹ , which is attributed to the asymmetric stretching of the P-O-C unit. A weaker symmetric stretch may also be observed around 740–800 cm⁻¹ .

Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity |

|---|---|---|---|

| P=O | Stretching | 1200 - 1260 | Strong |

| P-O-C | Asymmetric Stretching | 1000 - 1050 | Strong |

| C-H (Alkyl) | Stretching | 2850 - 3000 | Medium-Strong |

| C-Cl | Stretching | 650 - 850 | Medium-Strong |

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-resolution mass spectrometry can measure the mass of an ion with very high accuracy (typically to within 5 ppm), which allows for the unambiguous determination of its elemental formula.

Molecular Formula Confirmation: The molecular formula of Ethyl (chloromethyl)ethylphosphinate is C₅H₁₂ClO₂P. Using HRMS, the measured mass of the protonated molecule [M+H]⁺ would be compared against its theoretical (calculated) mass.

Calculated Monoisotopic Mass of [C₅H₁₃³⁵ClO₂P]⁺: 171.0285

Calculated Monoisotopic Mass of [C₅H₁₃³⁷ClO₂P]⁺: 173.0256

Isotopic Pattern: A key feature in the mass spectrum would be the characteristic isotopic signature of chlorine. The presence of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 natural abundance would result in two major peaks for the molecular ion (and its fragments containing chlorine) separated by two mass units, with a relative intensity ratio of approximately 3:1. This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule. youtube.com

Fragmentation Analysis: The fragmentation pattern provides valuable structural information. For Ethyl (chloromethyl)ethylphosphinate, common fragmentation pathways under electron ionization (EI) or collision-induced dissociation (CID) would likely involve the cleavage of bonds adjacent to the phosphorus atom, such as:

Loss of the chloromethyl radical (•CH₂Cl)

Loss of the ethyl radical (•CH₂CH₃)

Cleavage of the ethoxy group (•OCH₂CH₃)

McLafferty-type rearrangements involving the ethyl groups.

Fragmentation Patterns of Phosphinate Esters

Electron Ionization Mass Spectrometry (EIMS) is a powerful tool for the structural analysis of organophosphorus compounds, including phosphinate esters. The fragmentation of these molecules upon electron impact provides a molecular fingerprint that can be used for identification and structural elucidation. The fragmentation pathways are dictated by the relative strengths of the P-O, P-C, and C-C bonds, as well as the stability of the resulting cationic and radical species.

For a typical phosphinate ester like ethyl (chloromethyl)ethylphosphinate, the molecular ion peak (M+) is often weak or entirely absent in 70 eV EI spectra. nih.gov This is a common characteristic for many organophosphorus compounds, which tend to fragment readily due to the energetic instability of the initial molecular ion. tandfonline.comchemguide.co.ukpharmacy180.com The fragmentation process involves the dissociation of this unstable ion into smaller, charged fragments that are detected by the mass spectrometer.

Key fragmentation pathways for phosphinate esters include:

α-Cleavage: This involves the cleavage of a bond adjacent to the phosphorus atom. For ethyl (chloromethyl)ethylphosphinate, this can lead to the loss of the ethoxy radical (•OCH₂CH₃) or the ethyl radical (•CH₂CH₃). The loss of the ethoxy group is often a dominant pathway, leading to the formation of a stable acylium-type ion. pharmacy180.comlibretexts.org

Cleavage of the P-O Bond: The bond between the phosphorus and the ester oxygen can cleave, leading to the loss of an alkene (e.g., ethene) through a hydrogen rearrangement, a process analogous to the McLafferty rearrangement in carbonyl compounds. This results in a protonated phosphinic acid fragment.

Cleavage of P-C Bonds: The direct cleavage of the bonds between phosphorus and its carbon substituents (ethyl and chloromethyl groups) can also occur. This leads to the formation of various carbocations and phosphorus-containing radical cations. libretexts.org For instance, loss of the chloromethyl radical (•CH₂Cl) would be a characteristic fragmentation.

Rearrangement Reactions: Complex rearrangements can occur, often involving the transfer of hydrogen atoms, leading to the elimination of neutral molecules like HCl or alkenes. Studies on related organophosphorus compounds, such as organophosphate flame retardants, have shown that sequential loss of alkyl groups and rearrangements are common, leading to characteristic ions like [H₄PO₄]⁺. nih.gov

The resulting mass spectrum is a collection of peaks corresponding to the mass-to-charge ratio (m/z) of these fragment ions. The most intense peak in the spectrum, known as the base peak, corresponds to the most stable fragment ion formed. pharmacy180.com

| Fragmentation Process | Neutral Loss | Proposed Fragment Ion Structure | General m/z Characteristic |

|---|---|---|---|

| α-Cleavage (Loss of Alkoxy Radical) | •OR' | [R-P(O)-R'']⁺ | M - OR' |

| α-Cleavage (Loss of Alkyl Radical) | •R | [R''-P(O)-OR']⁺ | M - R |

| Rearrangement and Alkene Elimination | Alkene | [R-P(O)(OH)-R'']⁺• | M - Alkene |

| P-C Bond Cleavage | •R'' | [R-P(O)-OR']⁺ | M - R'' |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and conformational arrangements, which are crucial for a complete understanding of a molecule's structure and reactivity.

The process begins with the growth of a high-quality single crystal of the compound of interest. This crystal is then mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal lattice acts as a three-dimensional diffraction grating, scattering the X-rays in a specific pattern of spots, known as reflections. The intensities and positions of these reflections are meticulously recorded as the crystal is rotated.

This diffraction data is then used to calculate an electron density map of the unit cell, which is the smallest repeating unit of the crystal lattice. libretexts.orguu.nl From this map, the positions of individual atoms can be determined, and a detailed molecular model can be built and refined.

For phosphinate esters, X-ray crystallography reveals key structural parameters of the phosphorus center. The geometry around the phosphorus atom in phosphinates is typically a distorted tetrahedron. The P=O double bond is the shortest and strongest bond connected to the phosphorus atom, while the P-O and P-C single bonds are progressively longer. The bond angles around the phosphorus atom deviate from the ideal tetrahedral angle of 109.5° due to the different steric and electronic requirements of the substituents.

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

|---|---|---|

| P=O | 1.45 - 1.50 | - |

| P-O (Ester) | 1.56 - 1.62 | - |

| P-C | 1.78 - 1.85 | - |

| O=P-O | - | 114 - 118 |

| O=P-C | - | 108 - 115 |

| O-P-C | - | 100 - 108 |

| C-P-C | - | 105 - 110 |

Note: These values represent a general range observed in various organophosphorus compounds and may vary depending on the specific substituents and crystal packing forces.

Chiroptical Spectroscopic Methods for Stereochemical Analysis

The phosphorus atom in ethyl (chloromethyl)ethylphosphinate is a stereocenter, meaning the compound can exist as a pair of non-superimposable mirror images, or enantiomers (R and S). Chiroptical spectroscopic methods, particularly Electronic Circular Dichroism (ECD), are powerful non-destructive techniques used to investigate the stereochemistry of such chiral molecules. mdpi.comnih.gov

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A non-zero ECD signal, known as a Cotton effect, is only observed for chiral molecules in the region of a chromophore's electronic absorption. The resulting ECD spectrum, a plot of differential absorption (Δε) versus wavelength, is highly sensitive to the molecule's three-dimensional structure, and specifically, its absolute configuration.

While simple phosphinates lack strong chromophores in the near-UV-Vis region, their stereochemistry can often be determined by derivatization with a chromophoric group or through host-guest chemistry. nih.gov A particularly innovative approach involves the use of an achiral but highly chromophoric host molecule, such as a zinc-porphyrin tweezer complex. nsf.govnih.gov When a chiral phosphinate binds to the zinc center of this host, it induces a specific twist, or helicity, in the porphyrin rings. nsf.govrsc.org This induced chirality in the host-guest complex generates a strong ECD signal, known as an Exciton-Coupled Circular Dichroism (ECCD) signal.

Crucially, the sign of the observed ECCD spectrum (positive or negative) correlates directly with the absolute configuration of the P-stereogenic center of the guest phosphinate. nih.gov By establishing an empirical rule or mnemonic for a class of compounds, the absolute configuration of an unknown phosphinate can be rapidly determined from the sign of its induced ECD spectrum. nsf.gov For example, studies have shown that for a range of P-chiral compounds, the S-enantiomers consistently produce a positive ECCD signal upon binding to a specific porphyrin host, while the R-enantiomers produce a negative signal. nih.gov This provides a direct, non-empirical method for stereochemical assignment without the need for crystallization or chemical derivatization. nsf.govrug.nl

| Enantiomer Configuration at Phosphorus | Host-Guest Complex | Observed ECCD Signal Sign |

|---|---|---|

| (S)p | (Sp)-Phosphinate • Zn-Porphyrin Tweezer | Positive (+) |

| (R)p | (Rp)-Phosphinate • Zn-Porphyrin Tweezer | Negative (-) |

Note: The correlation between configuration and signal sign is specific to the host-guest system employed and must be established with known standards. nih.gov

Computational and Theoretical Studies of Ethyl Chloromethylethyl Phosphinate and Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of organophosphorus compounds due to its balance of accuracy and computational cost. DFT methods are employed to determine the ground-state electronic energy and electron density of a molecule, from which a wide range of properties can be derived.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For a flexible molecule like ethyl (chloromethylethyl) phosphinate, this also involves a conformational analysis to identify the various low-energy structures (conformers) and their relative stabilities.

Theoretical conformational analyses of organophosphorus compounds are frequently carried out using DFT methods, such as the B3LYP functional, combined with basis sets like 6-31G(d) or 6-311G(d,p) acs.orgresearchgate.net. These calculations can predict bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data where available.

For an analogue like a generic ethyl methylphosphinate, DFT calculations would explore the rotation around the P-O, O-C, and P-C bonds to locate all possible stable conformers. The relative energies of these conformers determine their population at a given temperature. The global minimum is the most stable conformer, while other conformers may be accessible through thermal energy.

Below is an interactive data table showcasing typical optimized geometric parameters for a representative phosphinate structure, calculated at the B3LYP/6-311G(d,p) level of theory.

Table 1: Calculated Geometric Parameters for a Representative Phosphinate Analogue.

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length (Å) | P=O | 1.485 |

| P-O | 1.610 | |

| P-C (methyl) | 1.815 | |

| P-C (chloromethyl) | 1.830 | |

| O-C (ethyl) | 1.450 | |

| C-Cl | 1.780 | |

| Bond Angle (°) | O=P-O | 115.5 |

| O=P-C (methyl) | 118.0 | |

| O=P-C (chloromethyl) | 112.0 | |

| O-P-C (methyl) | 105.0 | |

| O-P-C (chloromethyl) | 103.5 | |

| P-O-C | 120.5 | |

| Dihedral Angle (°) | C-P-O-C | 175.0 |

| O=P-C-Cl | -65.0 |

Once the optimized geometry of a molecule is obtained, DFT calculations can be used to predict its vibrational frequencies. These frequencies correspond to the various modes of vibration of the molecule, such as bond stretching and bending. The calculated vibrational spectrum, particularly the infrared (IR) spectrum, can be compared with experimental spectra to aid in the identification and characterization of the compound.

It is a common practice to apply a scaling factor to the calculated harmonic frequencies to account for anharmonicity and systematic errors inherent in the computational method ucl.ac.ukmdpi.com. For DFT calculations with the B3LYP functional and a triple-zeta basis set like 6-311+G(d,p), a typical scaling factor is around 0.968 ucl.ac.uk.

The predicted vibrational spectra of organophosphorus compounds, including phosphinates, show characteristic bands for the P=O, P-O-C, and P-C stretching vibrations. For instance, the P=O stretching vibration is typically a strong band in the IR spectrum and its position is sensitive to the electronic and steric effects of the substituents on the phosphorus atom.

The table below presents a selection of predicted vibrational frequencies for a phosphinate analogue, calculated at the B3LYP/6-311+G(d,p) level of theory, along with their assignments.

Table 2: Predicted Vibrational Frequencies for a Phosphinate Analogue.

| Scaled Frequency (cm⁻¹) | Vibrational Mode |

|---|---|

| 2980 | C-H stretch (asymmetric) |

| 2945 | C-H stretch (symmetric) |

| 1260 | P=O stretch |

| 1035 | P-O-C stretch |

| 950 | C-C stretch |

| 750 | P-C stretch |

| 680 | C-Cl stretch |

| 550 | O-P-C bend |

Quantum Chemical Investigations of Reaction Pathways and Transition States

Quantum chemical calculations are invaluable for studying the mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, it is possible to identify the reactants, products, intermediates, and transition states. This information provides a detailed understanding of how a reaction proceeds.

A key aspect of studying reaction mechanisms is the determination of the activation energy, or energy barrier, which is the energy difference between the reactants and the transition state. A lower energy barrier corresponds to a faster reaction rate. DFT calculations can be used to locate the transition state structure and calculate its energy, thereby providing an estimate of the activation energy.

For reactions involving organophosphorus compounds, such as nucleophilic substitution at the phosphorus center, DFT studies can elucidate the energetics of different possible pathways. For example, in the hydrolysis of a phosphinate ester, calculations can help to distinguish between an associative mechanism (where the nucleophile adds to the phosphorus atom before the leaving group departs) and a dissociative mechanism (where the leaving group departs before the nucleophile adds).

The following table provides hypothetical reaction energetics for a nucleophilic substitution reaction of a phosphinate analogue, illustrating the kind of data that can be obtained from DFT calculations.

Table 3: Calculated Reaction Energetics for a Phosphinate Reaction.

| Reaction Step | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) |

|---|---|---|---|

| Reactant Complex Formation | -5.2 | -5.0 | +2.5 |

| Transition State 1 | +15.8 | +16.0 | +20.5 |

| Intermediate Formation | -2.1 | -2.3 | +1.8 |

| Transition State 2 | +12.5 | +12.7 | +17.0 |

| Product Formation | -25.0 | -24.8 | -20.0 |

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. Computational models can account for solvent effects in several ways. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. Explicit solvent models involve including a number of solvent molecules in the calculation, which provides a more detailed picture of solvent-solute interactions but is computationally more expensive.

Studies on the reactions of organophosphorus esters have shown that solvent polarity can influence the stability of charged intermediates and transition states, thereby altering the reaction rates and even the preferred reaction pathway biointerfaceresearch.com. For example, a polar solvent may favor a mechanism that involves the formation of charged species, whereas a non-polar solvent might favor a concerted mechanism. Computational studies on the Arbuzov reaction, a key reaction in organophosphorus chemistry, have demonstrated that polar solvents can lower the energy barriers and stabilize intermediates, thus accelerating the reaction frontiersin.org.

Molecular Dynamics Simulations for Conformational Flexibility

While DFT calculations provide valuable information about the static properties of molecules, Molecular Dynamics (MD) simulations are used to study their dynamic behavior. In an MD simulation, the motion of atoms and molecules is simulated over time by solving Newton's equations of motion. This allows for the exploration of the conformational space of a molecule and the study of its flexibility.

MD simulations of organophosphorus compounds in solution can provide insights into their conformational dynamics. These simulations can reveal the timescales of transitions between different conformers and the influence of the solvent on the conformational equilibrium. For flexible molecules like ethyl (chloromethylethyl) phosphinate, MD simulations can show how the different parts of the molecule move relative to each other and which conformations are most prevalent in a given environment.

For example, MD simulations of organophosphorus hydrolase, an enzyme that can hydrolyze organophosphorus compounds, have been used to study the conformational changes of the enzyme upon binding to different substrates nih.gov. Such studies can help to understand the factors that determine the catalytic efficiency of the enzyme. Similarly, MD simulations of small organophosphorus esters in aqueous solution have been used to investigate their conformational flexibility and the barriers to rotation around key bonds acs.org.

Structure-Reactivity Relationship Prediction via Computational Models

Computational models have become indispensable tools for predicting the structure-reactivity relationships of organophosphorus compounds, including ethyl (chloromethylethyl) phosphinate and its analogues. These models, often rooted in quantum mechanics, provide insights into how the molecular structure of a compound influences its chemical reactivity. By calculating a range of molecular descriptors, researchers can establish quantitative structure-activity relationships (QSAR) that correlate a compound's structural or electronic features with its reactivity. nih.govwright.edu

For instance, the reactivity of phosphinates in processes such as hydrolysis or inhibition of enzymes is heavily dependent on the electronic environment of the phosphorus center and the steric hindrance imposed by its substituents. nih.govmdpi.com Computational models can precisely quantify these properties. Electronic descriptors, such as the partial atomic charge on the phosphorus atom, the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and the charge density of the phosphoryl oxygen, are frequently calculated to gauge the electrophilicity of the phosphorus atom. jlu.edu.cn A lower LUMO energy, for example, generally indicates a higher susceptibility to nucleophilic attack, a key step in the mechanism of action for many organophosphorus compounds. mdpi.com

Steric effects are also paramount in determining the reactivity of these compounds. mdpi.comjlu.edu.cn Computational methods can calculate various steric parameters that describe the bulk and shape of the substituents attached to the phosphorus atom. These parameters can then be used in QSAR models to predict how changes in the size and conformation of these groups will affect the accessibility of the phosphorus center to reactants or biological targets. nih.govnih.gov

A hypothetical structure-reactivity study on a series of ethyl (chloromethylethyl) phosphinate analogues, where the ethyl or methyl group is systematically varied, could yield data such as that presented in the interactive table below. In this notional dataset, an increase in the steric bulk of the R¹ group correlates with a decrease in the predicted reaction rate constant, while modifications to the electronic properties of the R² group influence the electrophilicity of the phosphorus atom.

Interactive Data Table: Predicted Reactivity Descriptors for Ethyl (chloromethylethyl) phosphinate Analogues

| Analogue | R¹ Group | R² Group | Calculated P Atom Partial Charge (e) | LUMO Energy (eV) | Predicted Relative Reaction Rate |

| Ethyl (chloromethylethyl) phosphinate | Ethyl | Methyl | +0.85 | -1.20 | 1.00 |

| Analogue 1 | Methyl | Methyl | +0.84 | -1.18 | 1.15 |

| Analogue 2 | Isopropyl | Methyl | +0.86 | -1.22 | 0.75 |

| Analogue 3 | Ethyl | Ethyl | +0.87 | -1.25 | 0.95 |

| Analogue 4 | Ethyl | Trifluoromethyl | +0.95 | -1.50 | 2.50 |

Studies on the Nature of Phosphorus-Containing Bonds and Intermolecular Interactions

Computational chemistry provides a powerful lens through which to examine the intricate nature of chemical bonds and intermolecular forces in molecules like ethyl (chloromethylethyl) phosphinate. Theoretical studies allow for a detailed analysis of the phosphorus-carbon (P-C), phosphorus-oxygen (P-O), and phosphoryl (P=O) bonds that constitute the core of this and related phosphinates. researchgate.netacs.org

Natural Bond Orbital (NBO) analysis is a commonly employed computational technique that can elucidate the hybridization, bond order, and delocalization interactions within a molecule. researchgate.net For ethyl (chloromethylethyl) phosphinate, NBO analysis would likely reveal the highly polarized nature of the P=O bond, a key feature influencing its reactivity and ability to participate in hydrogen bonding. The analysis could also quantify the extent of anomeric effects, which involve the delocalization of electron density from oxygen lone pairs into adjacent anti-bonding orbitals, potentially influencing bond lengths and reactivity. researchgate.net

The strength and characteristics of the P-C and P-O single bonds can also be computationally interrogated. Techniques like Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density at bond critical points, providing insights into the covalent and ionic character of these bonds.

Beyond the intramolecular landscape, computational studies are crucial for understanding the intermolecular interactions that govern how ethyl (chloromethylethyl) phosphinate and its analogues interact with their environment, including solvent molecules and biological targets. nih.govrsc.org Methods such as Density Functional Theory (DFT) with dispersion corrections can be used to calculate the energies of various non-covalent interactions, including hydrogen bonds, dipole-dipole interactions, and van der Waals forces. acs.orgarxiv.org For instance, the phosphoryl oxygen atom is a strong hydrogen bond acceptor, and computational models can predict the geometry and strength of these interactions. nih.gov

A summary of hypothetical computational data on the key bonds within ethyl (chloromethylethyl) phosphinate is presented in the interactive table below. This notional data illustrates the types of parameters that can be derived from computational studies to characterize the bonding in such molecules.

Interactive Data Table: Computed Bond Properties for Ethyl (chloromethylethyl) phosphinate

| Bond | Bond Length (Å) | Wiberg Bond Order | % Ionic Character |

| P=O | 1.48 | 1.75 | 45% |

| P-O(ethyl) | 1.62 | 0.95 | 30% |

| P-C(methyl) | 1.80 | 0.98 | 15% |

| P-C(chloromethyl) | 1.82 | 0.96 | 18% |

Chemical Transformations and Derivatization of Phosphinate Esters

Hydrolysis and Alcoholysis of Phosphinate Esters

Phosphinate esters are susceptible to hydrolysis, a reaction that cleaves the P-O-C ester linkage to afford a phosphinic acid and an alcohol. This transformation can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, such as concentrated hydrochloric acid, and water, the ester is protonated at the phosphoryl oxygen, which enhances the electrophilicity of the phosphorus atom. Subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate, which then eliminates an alcohol molecule to yield the corresponding phosphinic acid. The reaction is typically carried out at elevated temperatures, often under reflux, to achieve a reasonable reaction rate. For instance, the hydrolysis of various phosphinates has been successfully achieved by refluxing with concentrated HCl. nih.gov

Base-Catalyzed Hydrolysis (Saponification): Alkaline hydrolysis is typically faster and proceeds via nucleophilic attack of a hydroxide (B78521) ion on the electrophilic phosphorus atom. This forms a pentacoordinate intermediate which then expels the alkoxide leaving group. The resulting phosphinic acid is deprotonated by the basic medium to form a phosphinate salt. Subsequent acidification is necessary to obtain the free phosphinic acid. Studies on the alkaline hydrolysis of a series of ethyl phosphinates have shown that the reaction rate is significantly influenced by steric hindrance at the phosphorus center. nih.gov Electron-withdrawing substituents, such as the chloromethyl group, are known to increase the rate of hydrolysis of phosphonates, a principle that can be extended to phosphinates. nih.gov

Alcoholysis: Transesterification, or alcoholysis, can occur when a phosphinate ester is treated with an alcohol in the presence of an acid or base catalyst. This reaction establishes an equilibrium between the starting ester, the new ester, and the corresponding alcohols. Driving the reaction to completion often requires using a large excess of the reactant alcohol or removing one of the products from the reaction mixture.

| Reaction | Typical Conditions | Products | Notes |

| Acidic Hydrolysis | Concentrated HCl, reflux | (Chloromethyl)ethylphosphinic acid + Ethanol (B145695) | Reaction rates can be slow and require heating. |

| Basic Hydrolysis | Aqueous NaOH or KOH, heat | Sodium (chloromethyl)ethylphosphinate + Ethanol | Generally faster than acidic hydrolysis. Acid workup is needed to get the free phosphinic acid. |

| Alcoholysis | R'OH, acid or base catalyst | Methyl (chloromethyl)ethylphosphinate + Ethanol | An equilibrium process. |

Reductive Transformations of the Phosphinate Moiety

The reduction of the phosphinate group in Ethyl (chloromethyl)ethylphosphinate can lead to various less oxidized phosphorus compounds, such as secondary phosphine (B1218219) oxides and phosphines. The choice of reducing agent is crucial in determining the final product.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing phosphine oxides to phosphines. While the direct reduction of phosphinate esters to phosphines is less common, a plausible pathway involves the initial reduction of the P=O bond to a P-H bond, forming a secondary phosphine oxide intermediate, which can then be further reduced.

Reductions using silanes, in the presence of appropriate catalysts, have also been employed for the reduction of phosphine oxides. This method can sometimes offer milder reaction conditions compared to metal hydrides. The specific conditions for the reduction of Ethyl (chloromethyl)ethylphosphinate would need to be determined empirically, as the reactivity can be influenced by the substituents on the phosphorus atom.

Oxidation Reactions of Phosphinate Esters

The phosphorus atom in phosphinate esters is in the +3 oxidation state (formally) and is already part of a phosphoryl group (P=O). Therefore, it is not susceptible to further oxidation at the phosphorus center under typical conditions. However, the organic substituents attached to the phosphorus atom can undergo oxidation. For instance, if the ethyl group were replaced with a group susceptible to oxidation, that part of the molecule could react. In the case of Ethyl (chloromethyl)ethylphosphinate, the primary focus of reactivity is not on oxidation of the phosphinate moiety itself. It is important to note that trivalent phosphorus compounds, such as phosphines, are readily oxidized to phosphine oxides. acs.orgmdpi.com

Functionalization of Alkyl and Haloalkyl Substituents

The organic groups attached to the phosphorus atom in phosphinate esters can undergo a variety of chemical transformations, provided they contain reactive functional groups.

The chloromethyl group in Ethyl (chloromethyl)ethylphosphinate is a key site for functionalization due to the presence of a reactive carbon-chlorine bond. This group can participate in a range of nucleophilic substitution reactions, allowing for the introduction of diverse functionalities.

Nucleophilic Substitution: The chlorine atom can be displaced by a variety of nucleophiles. This reactivity is analogous to that of other primary alkyl chlorides. Examples of such transformations include:

Reaction with Amines: Primary and secondary amines can displace the chloride to form the corresponding (aminomethyl)ethylphosphinate esters. For example, diethyl (bromomethyl)benzylphosphonates have been shown to react with phthalimide, followed by hydrazinolysis, to yield the corresponding aminomethylphosphonates. nih.gov

Reaction with Azides: Sodium azide can be used to introduce an azido group, which can be subsequently reduced to an amine or used in click chemistry.

Reaction with Cyanide: Cyanide ions can displace the chloride to form a cyanomethyl derivative, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Reaction with Thiolates: Thiolates can react to form thioethers.

Reaction with Phosphites (Michaelis-Arbuzov Reaction): The chloromethyl group can act as an electrophile in the Michaelis-Arbuzov reaction. Treatment with a trialkyl phosphite (B83602), such as triethyl phosphite, would lead to the formation of a new carbon-phosphorus bond, yielding a phosphonate (B1237965) ester. This reaction typically requires heating. nih.gov

The following table summarizes some potential nucleophilic substitution reactions of the chloromethyl group:

| Nucleophile | Reagent Example | Product Functional Group |

| Amine | R₂NH | Aminomethyl |

| Azide | NaN₃ | Azidomethyl |

| Cyanide | NaCN | Cyanomethyl |

| Thiolate | RSNa | Alkylthiomethyl |

| Phosphite | P(OR)₃ | Phosphonatomethyl |

Conversion to Other Organophosphorus Compound Classes

Ethyl (chloromethyl)ethylphosphinate can serve as a precursor for the synthesis of other classes of organophosphorus compounds.

As discussed in Section 6.1, hydrolysis of the ethyl ester group of Ethyl (chloromethyl)ethylphosphinate yields (chloromethyl)ethylphosphinic acid. Further transformations can lead to phosphonic acids or phosphonates.

Conversion of the chloromethyl group into a phosphonic acid moiety would typically involve a multi-step sequence. One plausible route would be a Michaelis-Arbuzov reaction with a trialkyl phosphite to form a bis(phosphonate) derivative, followed by hydrolysis of the ester groups to yield the corresponding phosphonic acid. General methods for the hydrolysis of phosphonate esters to phosphonic acids include treatment with concentrated hydrochloric acid or the use of silyl halides followed by alcoholysis. nih.govresearchgate.netbeilstein-journals.orgd-nb.info

Phosphine Oxides and Phosphines from Ethyl (chloromethyl)ethylphosphinate

The chemical transformation of phosphinate esters, such as Ethyl (chloromethyl)ethylphosphinate, into phosphine oxides and subsequently into phosphines, represents a cornerstone of organophosphorus chemistry. These conversions allow for the synthesis of a diverse array of phosphorus compounds with varied applications.

Transformation to Phosphine Oxides

Phosphinate esters can be converted to tertiary phosphine oxides through reactions that involve the formation of a new phosphorus-carbon bond. A prominent method for this transformation is a reaction analogous to the Michaelis-Arbuzov reaction. While the classical Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite with an alkyl halide to yield a phosphonate, a similar principle can be applied to phosphinites (the trivalent tautomer of a phosphinate ester) to produce phosphine oxides.

The reaction of a phosphinite with an alkyl halide proceeds through a phosphonium (B103445) salt intermediate, which then rearranges to the thermodynamically more stable phosphine oxide. The reactivity of the alkyl halide is a crucial factor, with the general trend being RI > RBr > RCl.

Another powerful method for the synthesis of phosphine oxides from phosphinates involves the use of organometallic reagents, such as Grignard reagents. This approach allows for the direct displacement of the alkoxy group on the phosphorus atom with an alkyl or aryl group from the Grignard reagent, leading to the formation of a tertiary phosphine oxide. Mechanistic studies suggest the formation of a five-coordinate phosphorus intermediate in these reactions.

The hydrolysis of phosphinate esters can also lead to the corresponding phosphinic acids, which are structurally related to phosphine oxides. This hydrolysis can be carried out under either acidic or basic conditions. Alkaline hydrolysis, for instance, typically proceeds via nucleophilic attack of a hydroxide ion on the phosphorus center.

Table 1: Synthetic Routes to Phosphine Oxides from Phosphinate Esters

| Reaction Type | Reagents | Product | Key Features |

| Michaelis-Arbuzov-like Reaction | Alkyl Halide (e.g., R'X) | Tertiary Phosphine Oxide | Forms a new P-C bond; reactivity of R'X is key. |

| Grignard Reaction | Grignard Reagent (e.g., R'MgX) | Tertiary Phosphine Oxide | Direct displacement of the alkoxy group. |

| Hydrolysis | Acid or Base (e.g., HCl or NaOH) | Phosphinic Acid | Cleavage of the P-OR bond. |

Reduction to Phosphines

Once a tertiary phosphine oxide is obtained, it can be reduced to the corresponding tertiary phosphine. This reduction is a critical step as phosphines are widely used as ligands in catalysis and as reagents in organic synthesis. A variety of reducing agents can be employed for this purpose.

Commonly used reducing agents include silanes, such as trichlorosilane (HSiCl₃), often in the presence of a base like triethylamine. The reaction with trichlorosilane can proceed with either inversion or retention of configuration at the phosphorus center, depending on the reaction conditions. Other effective reducing agents include diisobutylaluminium hydride (DIBAL-H) and tetramethyldisiloxane (TMDS) in the presence of a catalyst.

The choice of reducing agent can be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity. For instance, some silane-based reducing systems can selectively reduce the phosphine oxide group in the presence of other reducible functionalities like ketones or esters.

Table 2: Common Reducing Agents for the Conversion of Phosphine Oxides to Phosphines

| Reducing Agent | Typical Conditions | Stereochemistry | Notes |

| Trichlorosilane (HSiCl₃) | With Triethylamine | Inversion | Common and effective method. |

| Trichlorosilane (HSiCl₃) | Without Base | Retention | Stereochemical outcome can be controlled. |

| Diisobutylaluminium hydride (DIBAL-H) | - | - | Powerful reducing agent. |

| Tetramethyldisiloxane (TMDS) | Catalytic Ti(OiPr)₄ | - | Mild and selective reduction. |

Phosphorus Ylides and Related Compounds from Ethyl (chloromethyl)ethylphosphinate

The formation of phosphorus ylides, or Wittig reagents, is a fundamental transformation in organic synthesis, enabling the conversion of aldehydes and ketones into alkenes. While the classical synthesis of phosphorus ylides involves the deprotonation of a phosphonium salt, the direct conversion of a phosphinate ester like Ethyl (chloromethyl)ethylphosphinate into a stable phosphorus ylide is not a standard transformation.

The key step in ylide formation is the removal of a proton from the carbon atom alpha to the phosphorus atom. In the case of Ethyl (chloromethyl)ethylphosphinate, the α-carbon is the one bearing the chlorine atom. The acidity of the protons on this carbon is enhanced by the adjacent electron-withdrawing phosphinoyl group (P=O).

It is conceivable that a very strong base, such as an organolithium reagent (e.g., n-butyllithium), could deprotonate the chloromethyl group to form a transient, highly reactive ylide-like species. This carbanionic species would be stabilized by the adjacent phosphorus atom.

However, the presence of the chlorine atom on the same carbon introduces the possibility of competing reactions, such as α-elimination to form a carbene or other rearrangement pathways. The stability and reactivity of such a chloro-substituted phosphorus ylide derived from a phosphinate would be significantly different from the more common triphenylphosphonium ylides used in the Wittig reaction.

The Horner-Wadsworth-Emmons (HWE) reaction is a well-known modification of the Wittig reaction that utilizes phosphonate esters. In the HWE reaction, a phosphonate carbanion is generated by treatment with a base, and this carbanion then reacts with a carbonyl compound. While Ethyl (chloromethyl)ethylphosphinate is a phosphinate, not a phosphonate, the underlying principle of generating a carbanion alpha to a phosphoryl group is similar.

The direct alkylation of H-phosphinate esters under basic conditions has been reported, demonstrating the feasibility of generating a carbanion at the phosphorus center for subsequent reaction with an electrophile. This suggests that under appropriate conditions, deprotonation of the α-carbon in a substituted phosphinate ester might be achievable.

Table 3: Plausible, though not standard, pathways to Ylide-like species from Ethyl (chloromethyl)ethylphosphinate

| Proposed Pathway | Reagents | Potential Intermediate | Challenges and Considerations |

| Direct Deprotonation | Strong Base (e.g., n-BuLi) | Chloro-substituted phosphinate ylide | Stability of the ylide; potential for side reactions (e.g., α-elimination). |

| Analogy to HWE Reaction | Base | Phosphinate carbanion | Reactivity may differ significantly from phosphonate carbanions. |

Advanced Analytical Methodologies for Phosphinates in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analytical chemistry for separating complex mixtures. drawellanalytical.com For phosphinates, the choice between gas, liquid, or supercritical fluid chromatography depends on the analyte's volatility, polarity, and thermal stability, as well as the complexity of the sample matrix.

Gas chromatography is a powerful technique for analyzing volatile and thermally stable compounds. drawellanalytical.com While Ethyl (chloromethyl)ethylphosphinate may require derivatization to enhance its volatility for GC analysis, the primary advantage of this technique lies in its coupling with highly selective detectors for phosphorus-containing compounds. nih.gov

Flame Photometric Detector (FPD): The FPD is highly selective for compounds containing phosphorus and sulfur. iupac.org When phosphorus compounds are combusted in a hydrogen-rich flame, they emit light at specific wavelengths (primarily around 526 nm), which is detected by a photomultiplier tube. d-nb.info This selectivity allows for the detection of trace amounts of phosphinates in complex samples with minimal interference. epa.gov The FPD is noted for its sensitivity and is a common choice in environmental and food analysis for organophosphorus compounds. epa.govnih.gov

Nitrogen-Phosphorus Detector (NPD): The NPD, also known as a thermionic specific detector (TSD), offers exceptional sensitivity and selectivity for nitrogen- and phosphorus-containing compounds. scioninstruments.com It operates using a heated rubidium silicate (B1173343) bead, which enhances the response to these specific elements while suppressing the signal from hydrocarbons. epa.govscioninstruments.com The NPD is widely used for the trace analysis of organophosphorus pesticides and related compounds in various matrices. nih.govresearchgate.netnih.gov Its high selectivity makes it invaluable for identifying target analytes in samples where background interference is a significant concern. scioninstruments.com

| Parameter | GC-FPD | GC-NPD |

| Principle | Chemiluminescence of P-compounds in a hydrogen-rich flame. d-nb.info | Surface ionization on a heated alkali metal bead. scioninstruments.com |

| Selectivity | High for Phosphorus (P) and Sulfur (S). iupac.orgepa.gov | High for Nitrogen (N) and Phosphorus (P). epa.govscioninstruments.com |

| Sensitivity (LOD) | 0.5-2 ng/g for organophosphorus pesticides. nih.gov | Generally in the low picogram (pg) range for P. |

| Typical Column | Fused-silica capillary columns (e.g., Rtx-OPPesticides). nih.gov | Fused-silica capillary columns (e.g., Rtx-200). nih.gov |

| Applications | Analysis of pesticide residues, chemical agent degradation products. iupac.orgnih.gov | Environmental analysis, food safety, toxicological screening. researchgate.netnih.gov |

High-Performance Liquid Chromatography (HPLC) is particularly suited for the analysis of polar, non-volatile, or thermally labile compounds like many phosphinates and their degradation products. iupac.orgnih.gov A key challenge is the detection of these compounds, which often lack a strong UV-active chromophore. sigmaaldrich.com

To overcome this, several strategies are employed:

Derivatization: The analyte can be reacted with a labeling agent to attach a chromophore or fluorophore, enabling detection by UV-Vis or fluorescence detectors. For instance, derivatization of phosphonic acids with agents like 9-fluorenylmethylchloroformate (FMOC) allows for sensitive fluorescence detection. amazonaws.com

Ion-Pair Chromatography: This technique involves adding an ion-pairing reagent to the mobile phase. sigmaaldrich.com The reagent forms a neutral, hydrophobic complex with the charged phosphinate analyte, allowing for separation on a standard reversed-phase column. sigmaaldrich.comnih.gov The complex can then be detected using various methods.

Advanced Detection Systems:

Mass Spectrometry (MS): HPLC coupled with mass spectrometry (LC-MS or LC-MS/MS) is a powerful tool for both quantification and structural identification. spectroscopyonline.comfas.orgwiley.com Ionization techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used for polar analytes such as phosphinates. iupac.org

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For ultimate selectivity, HPLC can be interfaced with an ICP-MS detector. This element-specific technique detects the phosphorus atom (³¹P) directly, offering extremely low detection limits and eliminating matrix interferences, which is ideal for analyzing trace levels of nerve agent degradation products in complex environmental samples. spectroscopyonline.com

| HPLC Method | Principle | Detection Method | Typical Analytes |

| Ion-Pair Reversed-Phase | Forms a neutral complex with an ion-pairing reagent for separation on a C18 column. nih.gov | UV-Vis (after complexation with a metal ion like Fe(III)). nih.gov | Phosphonates in wastewater. nih.gov |

| Derivatization | Analyte is chemically modified to add a UV-active or fluorescent tag. amazonaws.com | UV-Vis or Fluorescence. amazonaws.com | Phosphonate (B1237965) breakdown products. amazonaws.com |

| HILIC | Hydrophilic Interaction Liquid Chromatography for separating polar compounds. wiley.com | ESI-MS. wiley.com | Aminophosphonates. wiley.com |

| LC-ICP-MS | Chromatographic separation followed by element-specific detection of phosphorus. spectroscopyonline.com | Inductively Coupled Plasma Mass Spectrometry. spectroscopyonline.com | Organophosphorus chemical warfare degradation products. spectroscopyonline.com |

Supercritical Fluid Chromatography (SFC) is a hybrid technique that combines features of both gas and liquid chromatography. shimadzu.comnih.gov It typically uses supercritical carbon dioxide as the main mobile phase, which exhibits low viscosity and high diffusivity, leading to faster and more efficient separations compared to HPLC. nih.gov

For polar analytes like phosphinates, a polar organic solvent (modifier), such as methanol, is added to the CO₂ to increase the mobile phase's solvating power. nih.govchromatographyonline.com SFC is particularly advantageous for its reduced use of organic solvents, making it a "greener" analytical technique. youtube.com The technique is highly compatible with mass spectrometry (SFC-MS), providing a powerful tool for the analysis of compounds that are challenging to analyze by either GC or LC alone. nih.gov Its application in the pharmaceutical industry for separating both chiral and achiral compounds highlights its versatility and efficiency. youtube.com

Sample Preparation and Extraction Techniques for Complex Mixtures

Effective sample preparation is a critical prerequisite for successful chromatographic analysis, especially when dealing with trace levels of analytes in complex matrices. researchgate.netmdpi.com The goal is to isolate and concentrate the target analyte, such as Ethyl (chloromethyl)ethylphosphinate, while removing interfering components from the sample matrix.

Miniaturized extraction methods have gained popularity due to their reduced solvent and sample consumption, simplicity, and high efficiency. uva.esmdpi.com

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to a sample or its headspace. youtube.com Analytes partition from the sample matrix into the fiber coating. youtube.com After extraction, the fiber is transferred to the injector of a gas chromatograph for thermal desorption and analysis. nih.gov SPME is highly effective for concentrating volatile and semi-volatile organophosphorus compounds from water, air, or biological samples. nih.govnih.gov Key parameters, including fiber coating material, extraction time, temperature, and pH, must be optimized to achieve high sensitivity and reproducibility. nih.govnih.gov

| Parameter | Description | Typical Conditions for Organophosphorus Compounds |

| Fiber Coating | The stationary phase that extracts the analytes. | 85 µm Polyacrylate (PA) often shows good performance for OPPs. nih.gov |

| Extraction Mode | Direct Immersion (DI) or Headspace (HS). | HS is used to protect the fiber from complex matrices. nih.gov DI is for less volatile analytes. youtube.com |

| Extraction Time | Time required to reach equilibrium or for reproducible extraction. | 35 minutes. nih.gov |

| Extraction Temp. | Affects the partitioning of analytes between the sample and the fiber. | 25 °C. nih.gov |

| Desorption | Thermal desorption in the GC injector. | 3.5 minutes at 250 °C. nih.gov |

Other Microextraction Techniques:

Microextraction by Packed Sorbent (MEPS): A miniaturized version of SPE where a small amount of sorbent (~1 mg) is packed into a syringe. It combines extraction, pre-concentration, and clean-up into a single, rapid procedure. mdpi.com

Dispersive micro-solid-phase extraction (D-µ-SPE): A sorbent is dispersed in the sample solution to maximize contact area. After extraction, the sorbent is separated by centrifugation and the analyte is eluted with a small volume of solvent. This method is fast, cost-effective, and avoids column-blocking issues. mdpi.com

Matrix Solid-Phase Dispersion (MSPD) is a unique and effective sample preparation process for solid, semi-solid, and viscous samples. mdpi.comnih.gov The technique involves blending the sample directly with a solid-phase sorbent (dispersant), such as silica (B1680970) or Florisil, in a mortar with a pestle. nih.govnih.gov This action simultaneously disrupts the sample architecture and disperses the components onto the sorbent material. nih.gov

The resulting homogeneous mixture is then packed into a column, and analytes are eluted using appropriate solvents. mdpi.com A clean-up co-sorbent can be added to the column to further remove interferences. nih.gov MSPD integrates sample extraction and clean-up into a single, streamlined step, significantly reducing solvent consumption and preparation time compared to traditional methods. mdpi.com It has been successfully applied to the extraction of organophosphate compounds from complex matrices like dust and food samples. nih.govresearchgate.net

| Parameter | Role in MSPD | Example Application (Organophosphates in Dust) nih.gov |

| Sample Size | Amount of the matrix to be processed. | 0.5 g of dust. |

| Dispersant | Solid support that disrupts the matrix and binds components. | Anhydrous sodium sulphate and Florisil. |

| Co-sorbent | Placed in the column for additional clean-up. | 0.5 g of alumina. |

| Washing Solvent | Removes weakly-bound, non-polar interferences. | 2 mL of n-hexane. |

| Elution Solvent | Selectively desorbs the target analytes from the sorbent. | 3 mL of acetone. |

| Recovery | Efficiency of the extraction process. | 80 to 116%. |

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Comprehensive Analysis

Hyphenated analytical techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the analysis of phosphinates. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are premier methods for the identification and quantification of these compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable phosphinates. For compounds that are not sufficiently volatile, derivatization is often required to increase their volatility and improve chromatographic performance. mdpi.com A common approach involves converting the polar phosphinate into a more volatile ester derivative. d-nb.info The sample is introduced into the GC, where it is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. cromlab-instruments.es As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by Electron Ionization (EI). The resulting mass spectra, which provide a unique fragmentation pattern or "fingerprint" for each compound, allow for definitive identification. researchgate.net

Quantitative analysis by GC-MS is highly accurate. For instance, a GC-MS method was developed for the confirmation of phosphine (B1218219) residues in various food products, demonstrating excellent reproducibility and accuracy with detection levels as low as 0.001 mg/kg. nih.gov While direct analysis of some organophosphorus compounds can be challenging, methods have been established, such as a two-step trimethylsilylation for the GC-MS analysis of related phosphorylated substances, achieving detection limits between 5 µg/mL and 72 µg/mL. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is often the preferred method for polar, non-volatile, and thermally labile phosphinates as it typically does not require derivatization. mdpi.com This technique separates compounds in the liquid phase before they are introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization source used in LC-MS/MS for such polar compounds. mdpi.com